O-(4-(HYDROXYMETHYL)BENZOYL)-O/'-METHYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(4-(HYDROXYMETHYL)BENZOYL)-O/'-METHYL- is a chemical compound characterized by the presence of a benzoyl group substituted with a hydroxymethyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-(HYDROXYMETHYL)BENZOYL)-O/'-METHYL- typically involves the reaction of 4-(hydroxymethyl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
O-(4-(HYDROXYMETHYL)BENZOYL)-O/'-METHYL- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The benzoyl group can be reduced to a benzyl alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: 4-(Carboxymethyl)benzoic acid.
Reduction: 4-(Hydroxymethyl)benzyl alcohol.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
O-(4-(HYDROXYMETHYL)BENZOYL)-O/'-METHYL- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of O-(4-(HYDROXYMETHYL)BENZOYL)-O/'-METHYL- involves its interaction with various molecular targets. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The benzoyl group can undergo electrophilic aromatic substitution, further modifying its activity.
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)benzoic acid: Similar structure but lacks the methoxy group.
Methyl 4-hydroxybenzoate: Contains a hydroxyl group instead of a hydroxymethyl group.
Benzyl alcohol: Lacks the benzoyl group but contains a hydroxymethyl group.
Uniqueness
O-(4-(HYDROXYMETHYL)BENZOYL)-O/'-METHYL- is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both hydroxymethyl and methoxy groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial contexts.
Properties
CAS No. |
175233-46-2 |
---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.